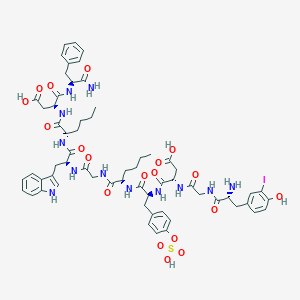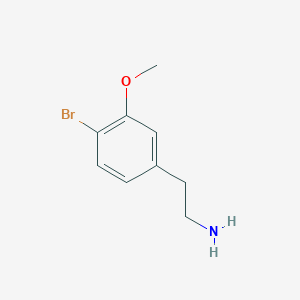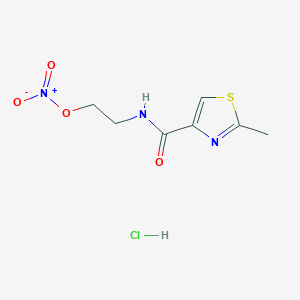
(S)-(+)-3-Aminopyrrolidine dihydrochloride
Übersicht
Beschreibung
Introduction :(S)-(+)-3-Aminopyrrolidine dihydrochloride is involved in various synthetic processes, particularly in the asymmetric synthesis of enantiomers in antibacterial agents and other chemical compounds. It plays a significant role in the development of compounds with better solubility profiles and in vivo activities, as illustrated by its use in generating potent enantiomers of quinolonecarboxylic acid class antibacterial agents (Rosen et al., 1988).
Synthesis Analysis :The synthesis of (S)-(+)-3-Aminopyrrolidine dihydrochloride can involve different methods, including ring rearrangement and reduction strategies. Notable techniques include the boron trifluoride-mediated rearrangement of 2-aminomethylazetidines and reductive ring closure processes from various precursors, showcasing the chemical's versatility and importance in organic synthesis (Vargas-Sanchez et al., 2005; Li Zi-cheng, 2009).
Molecular Structure Analysis :The molecular structure of (S)-(+)-3-Aminopyrrolidine dihydrochloride has been analyzed through various techniques, including X-ray crystallography and NMR spectroscopy. Studies have described the conformation of related pyrrolidine derivatives and their molecular interactions, which are crucial for understanding the chemical's behavior and reactivity (Bukowska-strzyzewska et al., 1980).
Chemical Reactions and Properties :(S)-(+)-3-Aminopyrrolidine dihydrochloride participates in a variety of chemical reactions, including cycloadditions, conjugate additions, and ring expansions. These reactions are fundamental for creating a wide range of derivatives and structurally diverse molecules, emphasizing the compound's utility in organic and medicinal chemistry (Yue et al., 2018; Adib et al., 2011).
Wissenschaftliche Forschungsanwendungen
Chiral Derivatizing Reagents : It's used to develop chiral derivatizing reagents for reversed-phase high-performance liquid chromatographic enantioseparation of DL-selenomethionine (Bhushan & Lal, 2013).
Intermediate for Pharmaceuticals : It serves as an intermediate for pharmaceutically active substances and is useful in industrial preparation (Han et al., 2018).
Enantioseparation : Optimized resolution conditions using (S)-2-methoxy-2-phenylacetic acid can result in enantiopure products with high efficiency (Sakurai, Yuzawa, & Sakai, 2008).
Preparation of Primary Amines : It's used in the preparation of primary amines, including drug materials and insecticides (Krishnan, Raghupathy, & Udupa, 1978).
Antibacterial Agent Synthesis : It has been used in the synthesis of enantiomers of antibacterial agents (Rosen et al., 1988).
Easy Access to Chiral 3-Aminopyrrolidines : Facilitates easy access to chiral N,N′-disubstituted 3-aminopyrrolidines (Maddaluno et al., 1992).
Synthesis of (-)-Absouline : Applied in the stereocontrolled synthesis of (-)-absouline (Vargas-Sanchez et al., 2005).
Synthesis of (S)-3-Hydroxypyrrolidine Hydrochloride : Used to synthesize (S)-3-hydroxypyrrolidine hydrochloride under optimal conditions (Li Zi-cheng, 2009).
Synthesis of 3-Aminopyrrolidines : Prepared by SmI2-promoted cyclization of neutral α-aminoalkyl radicals (Suero, Gorgojo, & Aurrecoechea, 2002).
Antipsychotic Compound Synthesis : Utilized in the synthesis of the antipsychotic compound nemonapride (Hoang et al., 2008).
Catalyzing Asymmetric Reactions : Acts as a catalyst in asymmetric chemo-selective reactions (Ruiz-Olalla et al., 2015).
Determining Residual Amines in Drug Manufacturing : A method for determining residual amines used in bulk drug manufacturing (Morley et al., 1997).
Eigenschaften
IUPAC Name |
(3S)-pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-4-1-2-6-3-4;;/h4,6H,1-3,5H2;2*1H/t4-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPNCMOUEXEGBL-FHNDMYTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542331 | |
| Record name | (3S)-Pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-3-Aminopyrrolidine dihydrochloride | |
CAS RN |
116183-83-6 | |
| Record name | (3S)-Pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-(+)-3-Aminopyrrolidine Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



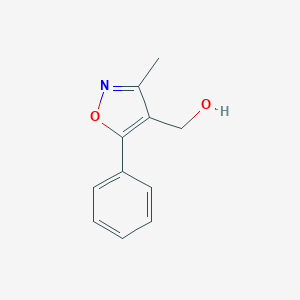
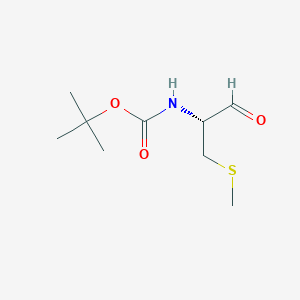
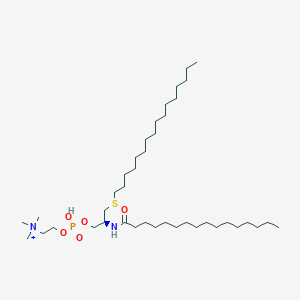

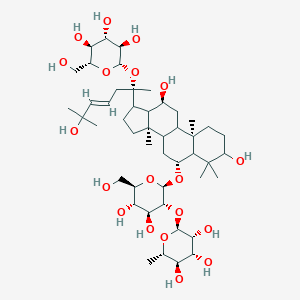
![5-(chloromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B40593.png)

![2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid](/img/structure/B40597.png)

